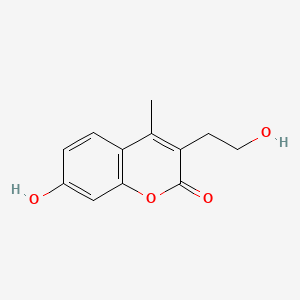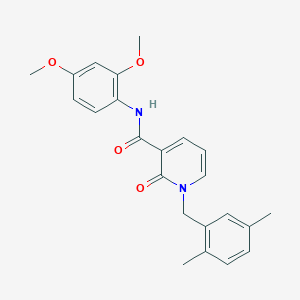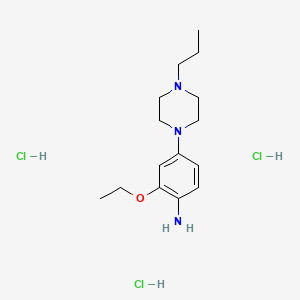
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ocimarina, también conocida como 2H-1-benzopiran-2-ona, es un compuesto orgánico aromático perteneciente a la clase química de las benzopironas. Es un sólido cristalino incoloro con un olor dulce que recuerda a la vainilla y un sabor amargo. La ocimarina se encuentra en muchas plantas y sirve como defensa química contra los depredadores .
Mecanismo De Acción
La ocimarina ejerce sus efectos a través de diversos mecanismos:
Actividad anticoagulante: Los derivados de la ocimarina inhiben la síntesis de factores de coagulación dependientes de la vitamina K al inhibir competitivamente la vitamina K en la biosíntesis de la protrombina.
Actividad antiviral: La ocimarina inhibe la replicación viral al dirigirse a proteínas esenciales para la entrada y replicación viral, y al regular vías celulares como Akt-Mtor y NF-κB.
Análisis Bioquímico
Biochemical Properties
It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
Some synthesized compounds related to 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin have exhibited reasonable neuroprotectivity and toxicity activities against H2O2-induced PC12 cell lines .
Molecular Mechanism
The reaction mechanism for the synthesis of similar coumarin compounds is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .
Temporal Effects in Laboratory Settings
The reaction for the synthesis of similar coumarin compounds proceeds at a reasonable rate at temperatures as low as 80 °C .
Metabolic Pathways
It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La ocimarina y sus derivados se pueden sintetizar mediante diversos métodos. Un método común es la condensación de Pechmann, que implica la reacción de fenoles con β-cetoésteres en presencia de catalizadores ácidos. Otro método es la condensación de Knoevenagel, donde los aldehídos aromáticos reaccionan con compuestos metilénicos activos en presencia de una base .
Métodos de producción industrial
La producción industrial de ocimarina a menudo implica el uso de principios de química verde, como el uso de disolventes y catalizadores ecológicos. La síntesis se puede llevar a cabo en condiciones clásicas o no clásicas, incluyendo energía de microondas o ultrasonidos .
Análisis De Reacciones Químicas
Tipos de reacciones
La ocimarina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La ocimarina se puede oxidar para formar ácido cumárico.
Reducción: La reducción de la ocimarina puede producir dihidrocumarina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático de la ocimarina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como el bromo y el ácido nítrico se utilizan para las reacciones de halogenación y nitración, respectivamente.
Principales productos
Oxidación: Ácido cumárico
Reducción: Dihidrocumarina
Sustitución: Derivados halogenados y nitrados de la ocimarina
Aplicaciones Científicas De Investigación
La ocimarina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para sintetizar diversos compuestos heterocíclicos.
Biología: Se estudia por sus propiedades antimicrobianas y antioxidantes.
Medicina: Los derivados de la ocimarina, como la warfarina, se utilizan como anticoagulantes.
Industria: Se utiliza en la producción de perfumes y agentes aromatizantes
Comparación Con Compuestos Similares
La ocimarina es similar a otros compuestos de benzopirona, como:
Cromona: Otra benzopirona con características estructurales similares pero diferentes actividades biológicas.
2-Cumaranona: Comparte una estructura de anillo lactónico similar, pero difiere en su reactividad química y aplicaciones.
La ocimarina es única debido a su amplia gama de actividades biológicas y su uso como precursor para diversos compuestos farmacológicamente activos .
Propiedades
IUPAC Name |
7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFYFKJZGIZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2995784.png)
![(2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B2995787.png)

![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)

![1-(4-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2995793.png)
![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2995795.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)




